1-(4-tert-Butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene
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Overview
Description
1-(4-tert-Butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene is an organic compound that features a unique combination of a cyclopentadienyl ring and a pentafluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-Butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene typically involves the reaction of 4-tert-butylcyclopenta-1,3-diene with pentafluorobenzene under specific conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or nickel complexes. The reaction conditions may include elevated temperatures and the use of solvents like toluene or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-Butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The pentafluorobenzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(4-tert-Butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-tert-Butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene involves its interaction with various molecular targets. The compound can coordinate with transition metals, forming complexes that facilitate catalytic reactions. The cyclopentadienyl ring provides stability to the metal center, while the pentafluorobenzene ring enhances the electron-withdrawing properties, making the metal center more electrophilic .
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl-4-(dimethylphosphino)-1,3-cyclopentadiene: Similar in structure but contains a phosphine group instead of a pentafluorobenzene ring.
2-(4-tert-butyl-1-cyclopenta-1,3-dienyl)ethanol: Contains an ethanol group instead of a pentafluorobenzene ring.
Uniqueness
1-(4-tert-Butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene is unique due to the presence of both a cyclopentadienyl ring and a pentafluorobenzene ring. This combination imparts distinct electronic properties, making it valuable in various applications, particularly in catalysis and materials science .
Properties
CAS No. |
400844-30-6 |
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Molecular Formula |
C15H13F5 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
1-(4-tert-butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C15H13F5/c1-15(2,3)8-5-4-7(6-8)9-10(16)12(18)14(20)13(19)11(9)17/h4-5H,6H2,1-3H3 |
InChI Key |
SCBJFJVLNDFSLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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